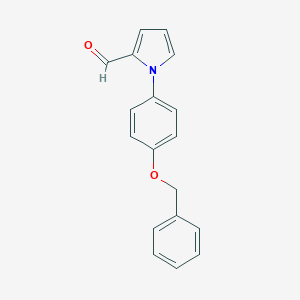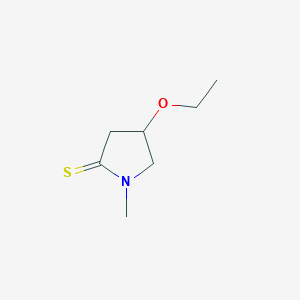
5,6-Difluoroindol
Übersicht
Beschreibung
5,6-Difluoroindole is a heterocyclic aromatic compound that can be synthesized from various starting materials. It is a structural isomer of 5-fluoroindole, and is known to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. This compound has been studied extensively in recent years and has been found to be a promising agent for the treatment of a variety of diseases.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
5,6-Difluoroindol ist ein wichtiger Rohstoff und Zwischenprodukt, der in der Organischen Synthese verwendet wird . Es kann zur Synthese einer Vielzahl komplexer organischer Moleküle verwendet werden, was zur Entwicklung neuer chemischer Verbindungen beiträgt.
Pharmazeutika
Im Bereich der Pharmazeutika dient this compound als wichtiges Zwischenprodukt . Es kann bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet werden, was möglicherweise zur Entwicklung neuer Medikamente und Behandlungen führt.
Pflanzenschutzmittel
This compound wird auch bei der Herstellung von Pflanzenschutzmitteln verwendet . Es kann zur Herstellung neuer Pestizide, Herbizide und anderer landwirtschaftlicher Chemikalien beitragen, die zum Schutz von Nutzpflanzen und zur Steigerung der Erträge beitragen.
Farbstoffe
In der Farbstoffe-Industrie kann this compound als Vorläufer oder Zwischenprodukt verwendet werden . Es kann zur Entwicklung neuer Farbstoffe und Pigmente mit verbesserten Eigenschaften wie Lichtechtheit, Helligkeit und Widerstandsfähigkeit gegen Umwelteinflüsse beitragen.
Biologische Aktivitäten
This compound wurde über die Indolisierung nach Fischer zu einem neuen Fluoroindol-Auxin, this compound-3-essigsäure (5,6-F2-IAA), synthetisiert . Diese Verbindung hat eine stärkere Elongationsaktivität an Avena-Koleoptilsegmenten gezeigt als Indol-3-essigsäure (IAA) . Es induziert auch die Bildung und fördert das Wachstum von Seitenwurzeln von Mungbohnen-Sämlingen .
Hemmende Aktivität auf das Hypokotylwachstum
Von den synthetischen Mono- und Difluoro-IAAs hatte this compound-3-essigsäure (5,6-F2-IAA) die stärkste hemmende Aktivität auf das Hypokotylwachstum von Chinakohl . Dies deutet auf potenzielle Anwendungen in der Pflanzenwachstumsregulierung und im Pflanzenmanagement hin.
Safety and Hazards
Wirkmechanismus
Target of Action
5,6-Difluoroindole primarily targets the mycobacterial membrane protein large 3 (MmpL3) transporter. This protein is crucial for the transport of trehalose monomycolate, a key component in the biosynthesis of mycolic acids, which are essential for the integrity and virulence of the mycobacterial cell wall .
Mode of Action
The compound interacts with the MmpL3 transporter by binding to its active site. This binding inhibits the transporter’s function, leading to a disruption in the synthesis of mycolic acids. Consequently, this impairs the formation of the mycobacterial cell wall, rendering the bacteria vulnerable and leading to cell death .
Biochemical Pathways
By inhibiting MmpL3, 5,6-Difluoroindole affects the mycolic acid biosynthesis pathway. This pathway is critical for the production of mycolic acids, which are long-chain fatty acids that form a major component of the mycobacterial cell wall. The disruption of this pathway results in weakened cell walls and increased susceptibility to environmental stresses and immune responses .
Pharmacokinetics
The pharmacokinetics of 5,6-Difluoroindole, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for its bioavailability. The compound is absorbed into the bloodstream and distributed to various tissues, including the site of infection. It undergoes metabolic transformation in the liver and is eventually excreted via the kidneys. The efficiency of these processes determines the compound’s bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the inhibition of MmpL3 by 5,6-Difluoroindole leads to the accumulation of trehalose monomycolate and a subsequent decrease in mycolic acid production. This results in compromised cell wall integrity, leading to cell lysis and death. At the cellular level, this manifests as a reduction in bacterial load and an improvement in infection outcomes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 5,6-Difluoroindole. For instance, acidic environments may enhance the compound’s stability and efficacy, while extreme temperatures could degrade its structure. Additionally, interactions with other drugs or compounds could either potentiate or inhibit its action .
: Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells : 5,6-Difluoroindole | 169674-01-5 - MilliporeSigma
Biochemische Analyse
Biochemical Properties
As a derivative of indole, it may interact with various enzymes, proteins, and other biomolecules in a manner similar to other indole derivatives .
Cellular Effects
Indole derivatives are known to play significant roles in cell biology, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other indole derivatives .
Metabolic Pathways
Indole and its derivatives are known to be involved in various metabolic pathways, including those involving enzymes and cofactors .
Eigenschaften
IUPAC Name |
5,6-difluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVSNMPGFSFANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381099 | |
| Record name | 5,6-Difluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169674-01-5 | |
| Record name | 5,6-Difluoro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169674-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Difluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Difluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
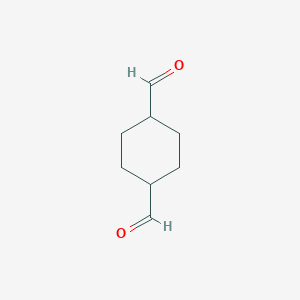

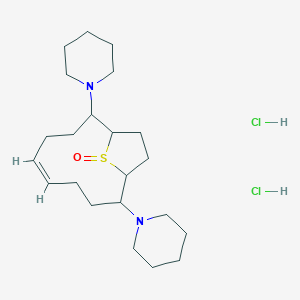

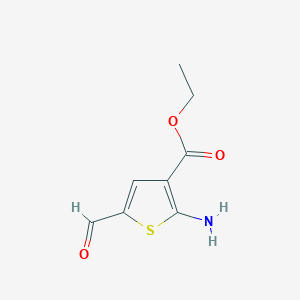

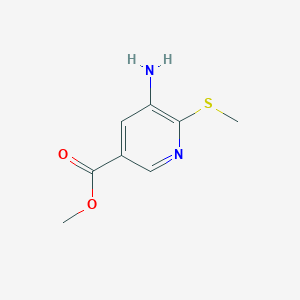

![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)
![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)

